![molecular formula C21H19N3O4 B2800823 2-(1H-indol-3-yl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide CAS No. 896274-35-4](/img/structure/B2800823.png)
2-(1H-indol-3-yl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-indol-3-yl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Some compounds with similar structures have been found to have inhibitory activity against α-glucosidase .
Mode of Action
It’s worth noting that compounds with similar structures have shown inhibitory activity against α-glucosidase . This suggests that the compound might interact with its targets by binding to the active site, thereby inhibiting the enzyme’s activity.
Biochemical Pathways
Given its potential inhibitory activity against α-glucosidase , it could be inferred that the compound may affect carbohydrate metabolism, specifically the breakdown of complex carbohydrates into glucose.
Result of Action
It’s worth noting that compounds with similar structures have shown to reduce inflammation and pro-inflammatory gene expression/mrna levels significantly in arthritic rats .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-28-15-6-4-5-14(10-15)24-12-13(9-19(24)25)23-21(27)20(26)17-11-22-18-8-3-2-7-16(17)18/h2-8,10-11,13,22H,9,12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMIEEJHCNYMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[1-(4-Bromophenyl)cyclopropyl]methyl-methylamino]-N-(cyanomethyl)acetamide](/img/structure/B2800740.png)
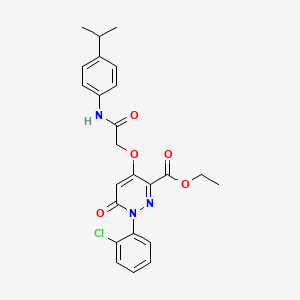
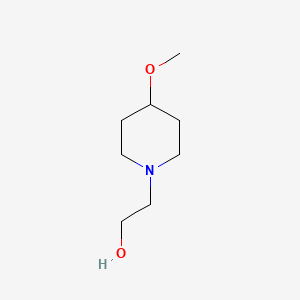
![2,4-Dihydrospiro[1,5-benzodioxepine-3,1'-cyclopropane]-6-boronic acid](/img/structure/B2800743.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2800744.png)
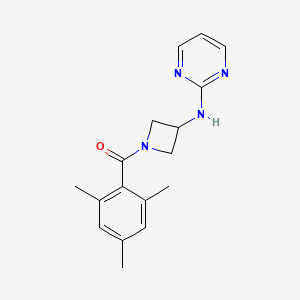

![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N-cyclohexyl-N-methylbenzenesulfonamide](/img/structure/B2800751.png)
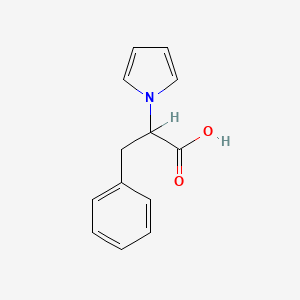
![1-benzoyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B2800756.png)
![4-(3,4-dimethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2800757.png)
![2-[[6-Amino-2-(butan-2-ylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B2800758.png)
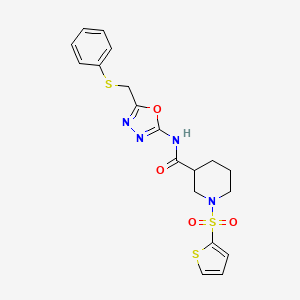
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2800763.png)
